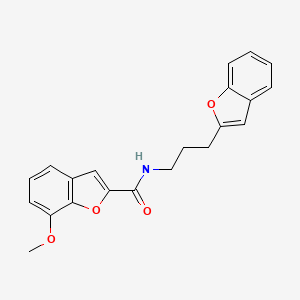![molecular formula C22H25N7O2 B2655960 2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097872-22-3](/img/structure/B2655960.png)
2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H25N7O2 and its molecular weight is 419.489. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
The compound , due to its structural complexity, is likely to be involved in the synthesis of various heterocyclic compounds, given its relation to dihydropyridine and pyridazine derivatives. Research has demonstrated the utility of similar compounds in the synthesis of 1,4-dihydropyridine derivatives, which are important for their broad range of biological activities. For instance, the treatment of certain precursors with primary amines has led to the formation of 1,4-dihydropyridine derivatives in significant yields. These reactions highlight the versatility of dihydropyridine and pyridazine cores in synthesizing complex molecules (Stanovnik et al., 2002).
Additionally, the structural features of the compound suggest its potential for modification into various heterocyclic frameworks. The presence of a pyridazine ring, combined with other functional groups, offers multiple sites for reactions such as cyclization, substitution, and conjugation, enabling the synthesis of diverse medicinal agents. Studies on compounds with similar structures have led to the creation of novel antihypertensive agents and antimicrobial substances, showcasing the chemical versatility and therapeutic potential of these molecules (Evans et al., 1983; Othman, 2013).
Potential Pharmacological Applications
While direct pharmacological applications of "2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one" were not identified within the scope of this search, the structural analogs and derivatives of dihydropyridine and pyridazine have been investigated for various biological activities. These include antihypertensive, antimicrobial, and anti-inflammatory properties, suggesting that modifications of the original compound could yield valuable pharmacological agents. The synthesis and evaluation of 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, for example, have demonstrated significant antihypertensive activity, indicating the potential of structurally related compounds in therapeutic applications (Evans et al., 1983).
Eigenschaften
IUPAC Name |
2-[[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-27(2)20-5-3-19(24-25-20)22(31)28-13-9-16(10-14-28)15-29-21(30)6-4-18(26-29)17-7-11-23-12-8-17/h3-8,11-12,16H,9-10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPMAKICMOJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2655878.png)




![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2655891.png)
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2655894.png)


![1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2655897.png)
![N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2655898.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2655899.png)